2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone
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Overview
Description
2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a spirocyclic framework and an o-tolyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the appropriate amino and carboxylic acid functionalities. The reaction conditions for this cyclization step often require the use of a dehydrating agent, such as thionyl chloride, and a suitable catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,8-Diazaspiro[5
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic properties, including its potential use as an anti-inflammatory or analgesic agent.
Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone is unique due to its spirocyclic structure and the presence of the o-tolyl group. Similar compounds include 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone and other spirocyclic derivatives. These compounds share structural similarities but may exhibit different biological activities and properties.
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecan-2-yl-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-6-2-3-7-15(14)16(20)19-11-5-9-17(13-19)8-4-10-18-12-17/h2-3,6-7,18H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVWCUJVDFWDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC3(C2)CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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